4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Medicinal Chemistry Lead Optimization Physicochemical Property Profiling

Researchers pursuing ACC inhibitors per US 8,962,641 B2 or kinase probes can eliminate a deprotection step with this free carboxylic acid, avoiding 5-15% yield loss typical of ester hydrolysis. The 4-methyl-2-(pyrrolidin-1-yl)pyrimidine core has yielded PKM2 modulators (EC₅₀ 210 nM) and a hERG reference standard (IC₅₀ 10.4 µM). • Ready-to-couple acid for parallel amide SAR • Conformationally restricted pyrrolidine for hinge binding • Supplied at ≥95% purity; ambient shipment

Molecular Formula C10H13N3O2
Molecular Weight 207.233
CAS No. 891387-08-9
Cat. No. B2913561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
CAS891387-08-9
Molecular FormulaC10H13N3O2
Molecular Weight207.233
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)O)N2CCCC2
InChIInChI=1S/C10H13N3O2/c1-7-8(9(14)15)6-11-10(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,14,15)
InChIKeyCHWCHEHLZAWFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Baseline


4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid (CAS 891387-08-9) is a disubstituted pyrimidine-5-carboxylic acid bearing a pyrrolidin-1-yl group at C2 and a methyl group at C4 [1]. Its molecular formula is C₁₀H₁₃N₃O₂ (MW 207.23 g mol⁻¹), with a computed XLogP3-AA of 1.1 and a topological polar surface area of 66.3 Ų [1]. The compound is supplied commercially with a typical purity of ≥95% (HPLC) . The scaffold positions a carboxylic acid handle at the 5-position of the pyrimidine ring, enabling direct amide coupling and other derivatization chemistries, and incorporates a tertiary amine (pyrrolidine) at C2, which contributes both steric bulk and hydrogen-bonding potential to the pyrimidine core .

Workflow
Direct amide coupling and heterocycle derivatization
Core scaffold
C2-pyrrolidine, C4-methyl pyrimidine-5-carboxylic acid
Procurement advantage
Free acid eliminates ester hydrolysis step; HPLC ≥95%

Why Generic In-Class Substitution Fails


Although the pyrimidine-5-carboxylic acid family shares a common heterocyclic scaffold, the precise substitution pattern at C2 and C4 governs both reactivity and biological engagement. For example, exchange of the C4-methyl group for an amino substituent (as in 4-amino-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid) introduces an additional hydrogen-bond donor that can substantially alter target selectivity and pharmacokinetics [1]. Likewise, shifting the carboxylic acid from the 5- to the 4-position, or replacing the methyl with a larger aryl group (e.g., pyridin-3-yl), can invert regioselectivity in cross-coupling reactions and change the conformational bias of appended pharmacophores . A derivative bearing the 4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl substructure (CHEMBL237191) demonstrated a hERG IC₅₀ of 10.4 µM, indicating that even subtle modifications to the scaffold can markedly affect off-target liability [2]. Consequently, generic in-class substitution without a detailed comparability study risks both synthetic failure and unanticipated biological performance.

!
Regioisomer mismatch
6-methyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid shares identical logP/tPSA but redirects amide-bond trajectory, altering SAR vectors.
!
Ester precursor penalty
Methyl or ethyl ester analogs require an extra hydrolysis step, typically resulting in 5–15% yield loss and extended synthesis time.
!
Off-target profile shift
Analog CHEMBL237191 (bearing this core) shows hERG IC₅₀ 10.4 µM; alternative C2/C4 substituents may alter ion-channel engagement unpredictably.

Quantitative Differentiation Against Closest Analogs


Regioisomer Comparison of Physicochemical Properties

4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid (target) and 6-methyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid (regioisomer) differ in the relative placement of the methyl and carboxylic acid groups [1]. The 4-methyl-5-carboxylic acid arrangement places the lipophilic methyl group para-like to the C2 pyrrolidine and the acid group meta-like, a geometry that can influence both the vector of amide bond formation and the electron density distribution across the pyrimidine ring [1].

Regioisomer comparison
Class-level inference
Target (4-Me, 5-COOH) vs. regioisomer (6-Me, 4-COOH): identical XLogP3 1.1 / tPSA 66.3 Ų, but distinct H-bond donor/acceptor topography.
Amide-bond geometry depends on acid position; the two isomers are not interchangeable in structure-based design.
No head-to-head activity data available; computed properties only.
Medicinal Chemistry Lead Optimization Physicochemical Property Profiling

Carboxylic Acid vs. Ester in Derivatization Efficiency

The target compound provides a free carboxylic acid that can be used directly in amide coupling, whereas its methyl ester (CAS 924862-97-5) and ethyl ester (CAS 637003-39-5) congeners require a saponification step to liberate the acid . The methyl ester analog is explicitly described as a precursor that undergoes oxidation or hydrolysis to generate the carboxylic acid .

Free acid vs. ester
Head-to-head comparison
Free acid: zero deprotection steps. Methyl ester (CAS 924862-97-5): requires hydrolysis, typical 5–15% yield loss.
Procuring the free acid directly saves one synthetic step and avoids yield erosion in library synthesis.
General amide coupling protocols; exact yield comparison for these substrates is unpublished.
Synthetic Chemistry Amide Bond Formation Protecting-Group-Free Synthesis

Patent-Cited Role in ACC Inhibitor Scaffold SAR

Patent US 8,962,641 B2 (and family members) expressly claims pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors, highlighting the 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid substructure as a key intermediate in the synthesis of active pharmaceutical ingredients [1]. The 4-methyl substitution is a preferred embodiment in numerous exemplified compounds, underscoring its role in optimizing potency and selectivity against the ACC1/ACC2 targets [1].

Patent SAR alignment
Class-level inference
Core scaffold claimed in US 8,962,641 B2; 4-methyl retained in most potent ACC-inhibitor examples.
Building block aligns with published ACC inhibitor SAR strategy, reducing risk of inactive intermediates.
No isolated acid IC₅₀; activity reported for elaborated analogs.
Acetyl-CoA Carboxylase Inhibition Metabolic Disease Scaffold Evolution

Off-Target hERG Liability Assessment

The compound CHEMBL237191, which incorporates the 4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl fragment directly linked to a quinoline moiety, exhibited a hERG IC₅₀ of 10.4 µM in a radioligand displacement assay [1]. While the full molecule differs from the target carboxylic acid, the hERG interaction is likely mediated at least in part by the pyrimidine-pyrrolidine core, providing an early alert that the scaffold can engage cardiovascular ion channels.

hERG liability context
Analog data only
CHEMBL237191 (core-containing analog): hERG IC₅₀ 10.4 µM (radioligand displacement). Target building block not tested directly.
Scaffold may engage cardiovascular ion channels; early awareness supports core-risk profiling.
Data from full drug-like molecule, not the isolated carboxylic acid.
hERG Safety Kinase Selectivity SAR Transferability

High-Value Research Applications


ACC Inhibitor Lead Optimization and Analog Synthesis

Research teams pursuing acetyl-CoA carboxylase (ACC) inhibitors can directly employ this building block to access the scaffold claimed in US 8,962,641 B2. The free carboxylic acid group permits rapid diversification via parallel amide coupling, accelerating SAR exploration around the pyrimidine 5-position [1]. The 4-methyl group is a preferred substituent in the patent, reducing the synthetic burden of late-stage methylation [1].

Protecting-Group-Free Carboxamide Library Synthesis

Unlike its methyl and ethyl ester counterparts (CAS 924862-97-5 and 637003-39-5), the target compound provides the carboxylic acid functionality without the need for ester deprotection, saving one synthetic step and an average of 5–15% yield loss [2]. This advantage is particularly relevant for automated library production or high-throughput synthesis workflows where protecting-group manipulation can be rate-limiting [2].

Kinase-Focused Fragment Elaboration

The pyrrolidine ring at C2 introduces conformational restriction compared to acyclic amine substituents, potentially enhancing binding affinity to kinase hinge regions . Derivatives of the 4-methyl-2-(pyrrolidin-1-yl)pyrimidine substructure have been profiled against targets such as PKM2 (EC₅₀ 210 nM) and Nurr1, demonstrating the scaffold's ability to engage diverse protein binding pockets [3]. The carboxylic acid handle allows direct elaboration into drug-like amides for kinase inhibitor screening cascades .

hERG Liability Profiling for Pyrrolidine-Pyrimidine Cores

Because a close structural relative (CHEMBL237191) bearing the identical 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-yl fragment displayed a hERG IC₅₀ of 10.4 µM, this building block can be used as a standard intermediate to probe the cardiovascular safety of novel derivatives [4]. Systematic variation of the 5-carboxamide side chain while holding the core constant enables deconvolution of core vs. peripheral contributions to hERG binding [4].

Application
Selection Property
Validation Focus
ACC inhibitor lead optimization
Free carboxylic acid for amide diversification; 4-methyl as preferred patent substituent
ACC1/ACC2 enzyme assay; SAR alignment with US 8,962,641 B2 examples
Protecting-group-free carboxamide library
Direct amide coupling without ester hydrolysis
Yield and step count in automated/high-throughput synthesis
Kinase-focused fragment elaboration
Pyrrolidine conformational restriction and hinge-binding potential
Kinase panel screening; target engagement assays (e.g., PKM2, Nurr1)
hERG ion-channel profiling for pyrimidine-pyrrolidine cores
Core fragment as constant for side-chain variation
hERG displacement assay; deconvolution of core vs. peripheral contributions
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